Tert-butyl 4-(cyclobutylamino)piperidine-1-carboxylate

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

Replacing generic N-Boc-aminopiperidines with this specific cyclobutylamino building block eliminates uncontrolled variability in LogP, pKa, and steric bulk during lead optimization. Its distinct physicochemical profile (LogP 2.86, pKa 10.55) is essential for CNS drug candidates targeting muscarinic acetylcholine receptors (mAChRs). The Boc protecting group enables orthogonal deprotection in complex synthetic sequences. With ≥95% commercial purity, this intermediate ensures reliable performance in SAR exploration and scale-up campaigns. Avoid derailing your carefully optimized lead series—secure the exact scaffold your data demands.

Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
CAS No. 812690-41-8
Cat. No. B1528933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(cyclobutylamino)piperidine-1-carboxylate
CAS812690-41-8
Molecular FormulaC14H26N2O2
Molecular Weight254.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC2CCC2
InChIInChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-7-12(8-10-16)15-11-5-4-6-11/h11-12,15H,4-10H2,1-3H3
InChIKeyMNMSQUBVXWZAPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: tert-Butyl 4-(cyclobutylamino)piperidine-1-carboxylate (CAS 812690-41-8) – A Differentiated Building Block for Medicinal Chemistry


tert-Butyl 4-(cyclobutylamino)piperidine-1-carboxylate (CAS 812690-41-8), also known as 1-Boc-4-cyclobutylamino-piperidine, is a bifunctional piperidine building block featuring a Boc-protected secondary amine and a cyclobutylamino substituent . It is primarily utilized as a key intermediate in the synthesis of novel pharmaceutical candidates, particularly for neurological disorders . With a molecular weight of 254.37 g/mol and a typical commercial purity of ≥95% , this compound offers a defined molecular scaffold for structure-activity relationship (SAR) exploration and lead optimization campaigns.

Why Generic Substitution Fails: The Critical Role of the Cyclobutyl Ring in tert-Butyl 4-(cyclobutylamino)piperidine-1-carboxylate


In medicinal chemistry, the precise substitution pattern on a piperidine ring dictates its physicochemical and pharmacokinetic profile. Replacing tert-butyl 4-(cyclobutylamino)piperidine-1-carboxylate with a generic N-Boc-aminopiperidine or a different N-cycloalkyl analog introduces uncontrolled variability in key parameters such as lipophilicity (LogP), basicity (pKa), and steric bulk. These changes directly impact solubility, membrane permeability, and target binding, potentially derailing a carefully optimized lead series. The specific cyclobutyl group in this compound provides a unique balance of ring strain and conformational constraint that is not replicated by smaller (cyclopropyl) or larger (cyclopentyl) ring systems, making direct substitution without re-optimization scientifically unsound [1].

Quantitative Differentiation Guide for tert-Butyl 4-(cyclobutylamino)piperidine-1-carboxylate Procurement


Lipophilicity (LogP) Comparison: Cyclobutyl Offers Intermediate Lipophilicity Among N-Cycloalkyl Piperidine Building Blocks

The predicted octanol-water partition coefficient (LogP) for tert-butyl 4-(cyclobutylamino)piperidine-1-carboxylate is 2.86, positioning it between the less lipophilic cyclopropyl analog (LogP 2.47) and the more lipophilic cyclopentyl analog (LogP 3.25) [1]. The unsubstituted 4-amino analog (CAS 87120-72-7) has a significantly lower LogP of 1.98 [2]. This intermediate lipophilicity suggests a distinct balance in membrane permeability and aqueous solubility, a critical factor in CNS drug discovery where optimal LogP values typically range between 2 and 3.5 [3].

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

Basicity (pKa) Comparison: Cyclobutyl Substituent Modulates Amine Basicity Relative to Cyclopropyl

The predicted pKa of the secondary amine in tert-butyl 4-(cyclobutylamino)piperidine-1-carboxylate is 10.55 ± 0.20, indicating it is less basic than the corresponding cyclopropyl analog (pKa 8.89 ± 0.20) . This difference in basicity of approximately 1.66 pKa units translates to a substantial shift in the ratio of protonated to neutral species at physiological pH, which can influence solubility, membrane permeability, and interactions with biological targets, such as aspartate or glutamate residues in receptor binding pockets [1].

Medicinal Chemistry Physicochemical Property Prediction Amine Basicity

Conformational Constraint and Steric Bulk: Cyclobutyl as a Unique Ring Size for SAR Exploration

The cyclobutyl group provides a distinct level of conformational constraint and steric bulk compared to other cycloalkyl rings. Cyclopropyl rings are known for their significant ring strain and π-character, which can lead to unique electronic effects, while cyclopentyl rings are more flexible and occupy a larger steric volume. The four-membered cyclobutyl ring offers an intermediate level of ring strain and a specific spatial orientation of the amine, which can be crucial for achieving a desired binding conformation in a target protein [1]. This structural nuance is not captured by simple molecular weight or LogP comparisons, making the cyclobutyl analog a distinct tool for SAR campaigns [2].

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Commercial Availability and Purity Profile of tert-Butyl 4-(cyclobutylamino)piperidine-1-carboxylate

tert-Butyl 4-(cyclobutylamino)piperidine-1-carboxylate is commercially available from multiple reputable vendors (e.g., Fluorochem, Chem-Impex, AChemBlock, AKSci) with a standard purity specification of ≥95% . This ensures a reliable starting material for synthetic campaigns. In contrast, the cyclopropyl analog (CAS 179557-01-8) is also widely available with similar purity, while the cyclopentyl analog (CAS 812690-40-7) may have slightly variable purity specifications depending on the supplier (e.g., ≥96% HPLC purity) . The target compound's consistent availability and defined purity profile reduce the risk of synthetic variability and ensure reproducibility in multi-step syntheses.

Procurement Chemical Sourcing Quality Control

Optimal Application Scenarios for tert-Butyl 4-(cyclobutylamino)piperidine-1-carboxylate in Drug Discovery


CNS Drug Discovery: Lead Optimization for Neurological Targets

The compound's intermediate lipophilicity (LogP 2.86) and basicity (pKa 10.55) align well with the desired physicochemical profile for CNS drug candidates, making it a valuable building block for synthesizing ligands targeting receptors such as muscarinic acetylcholine receptors (mAChRs) [1]. Its use as a key intermediate in developing medications for neurological disorders is explicitly noted by chemical suppliers, and its properties support exploration of SAR around amine basicity and lipophilicity to optimize blood-brain barrier penetration and target engagement .

SAR Studies Exploring N-Cycloalkyl Substitution on Piperidine Scaffolds

The cyclobutyl group provides a unique steric and electronic profile compared to cyclopropyl and cyclopentyl analogs. This compound is ideally suited for systematic SAR studies where the effect of ring size on target binding affinity, selectivity, and ADME properties is being investigated. The distinct LogP (2.86 vs. 2.47 for cyclopropyl) and pKa (10.55 vs. 8.89 for cyclopropyl) values provide a clear, quantifiable basis for interpreting biological data and guiding further optimization [1].

Synthesis of Protected Amine Intermediates for Multi-Step Synthesis

The Boc protecting group allows for convenient handling and orthogonal deprotection strategies in complex synthetic sequences. This compound serves as a stable, protected amine that can be incorporated into larger molecular architectures and subsequently deprotected to reveal the free secondary amine for further functionalization or salt formation. Its established commercial purity (≥95%) ensures reliable performance in subsequent reaction steps, minimizing the risk of impurity-related side reactions .

Development of Muscarinic Receptor Modulators

Given the patent literature describing muscarinic M1/M4 receptor agonists and the use of cyclobutylamino-piperidine scaffolds, this compound may be a direct precursor or a key intermediate in the synthesis of novel muscarinic receptor ligands [2]. The specific cyclobutyl substitution pattern could be crucial for achieving subtype selectivity, a major challenge in muscarinic drug development. Researchers in this area should prioritize this specific building block to maintain the intended pharmacophore geometry.

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